The synthesis of hesperetin 7-glucoside can be achieved through several methods, with enzymatic hydrolysis being the most efficient and environmentally friendly approach. One notable method involves the use of naringinase to hydrolyze hesperidin in a controlled environment. The reaction typically occurs in an aqueous solution at a pH ranging from 5 to 8 and at temperatures between 35°C to 60°C for several hours .
Recent advancements have introduced a novel biosynthesis pathway utilizing an immobilized enzyme catalysis platform. This method employs rhamnosidase immobilized on a composite material of iron oxide and graphene oxide. The process involves forming a soluble hesperidin-Copper(II) complex that is then hydrolyzed to produce high-purity hesperetin 7-glucoside. The use of ammonium hydroxide as a ligand dissociation agent enhances the yield and purity of the final product .
The molecular formula of hesperetin 7-glucoside is , with a molecular weight of approximately 464.42 g/mol. The compound features a glucosyl group attached at the 7-position of the flavanone backbone. Its structure can be represented as follows:
Spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry are commonly used to confirm the structure and purity of hesperetin 7-glucoside during synthesis .
Hesperetin 7-glucoside can undergo various chemical reactions typical for flavonoids. These include glycosylation reactions where glucose is enzymatically added to the flavanone structure. The primary reaction involved in its synthesis is the hydrolysis of hesperidin, which can lead to the formation of both hesperetin and hesperetin 7-glucoside depending on reaction conditions.
In enzymatic reactions, naringinase facilitates the cleavage of glycosidic bonds in hesperidin, resulting in the production of hesperetin 7-glucoside with high specificity. The efficiency of this reaction can be influenced by factors such as enzyme concentration, temperature, pH, and substrate solubility .
The mechanism through which hesperetin 7-glucoside exerts its biological effects involves multiple pathways. As a potent inhibitor of human HMG-CoA reductase, it plays a significant role in cholesterol biosynthesis regulation. Additionally, it exhibits antimicrobial activity against Helicobacter pylori, suggesting its potential use in treating gastric infections.
The compound's antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress within cells. This activity contributes to its anti-inflammatory effects, making it beneficial for cardiovascular health by improving endothelial function and reducing arterial stiffness .
Studies have shown that the solubility and stability of hesperetin 7-glucoside can be significantly improved when formulated as an inclusion complex with β-cyclodextrin. This complexation not only enhances solubility but also increases thermal stability .
Hesperetin 7-glucoside has garnered attention in various fields due to its pharmacological properties:
Research continues to explore additional therapeutic applications, including its role in cancer prevention and treatment due to its ability to modulate cellular signaling pathways involved in tumor growth .
The enzymatic production of hesperetin 7-glucoside (HMG) primarily leverages glycosidase enzymes—notably α-ʟ-rhamnosidase (EC 3.2.1.40) and naringinase—to hydrolyze hesperidin (hesperetin-7-ᴏ-rutinoside). Hesperidin’s inherent water solubility limitation (<20 ppm) necessitates strategic modifications to enhance reaction kinetics. Studies demonstrate that solubilizing hesperidin as a metal complex (e.g., hesperidin-Cu(II)) increases substrate accessibility, elevating HMG yields by ~40% compared to conventional aqueous systems [1] [8].
Transglycosylation further optimizes HMG production. Naringinase (from Aspergillus niger) catalyzes rhamnose cleavage from hesperidin, followed by glucosyl transfer to yield HMG under controlled pH (4.0–5.0) and temperature (50–60°C). This one-pot synthesis achieves ~85% conversion by suppressing hesperetin aglycone formation [8]. Alternatively, β-glucosidase-mediated transglycosylation modifies hesperetin directly, attaching glucose to the C7 position using UDP-glucose as a donor, though yields remain lower (≤65%) due to byproduct formation [10].
Table 1: Enzymatic Strategies for HMG Synthesis
Enzyme | Substrate | Conditions | Conversion Yield | Key Innovation |
---|---|---|---|---|
α-ʟ-Rhamnosidase | Hesperidin-Cu(II) | pH 5.0, 55°C, 4 h | 92% | Metal complex solubilization |
Naringinase | Hesperidin | pH 4.5, 60°C, 6 h | 85% | Rhamnose cleavage + glucosyl transfer |
β-Glucosidase | Hesperetin + UDP-glucose | pH 6.8, 37°C, 12 h | 65% | Direct glycosylation |
Purification employs resin adsorption (e.g., D101 macroporous resin) coupled with ethanol-water elution, achieving HMG purity ≥95% [8].
Immobilization enhances enzyme reusability and stability—critical for industrial-scale HMG production. Graphene oxide (GO)-based magnetic composites (e.g., Fe₃O₄@GO) serve as high-surface-area carriers for rhamnosidase immobilization using genipin crosslinking. This platform retains ~80% initial activity after 10 reaction cycles, attributed to enzyme conformational stability and reduced leakage [1] [3].
Magnetized matrices enable rapid catalyst recovery: Fe₃O₄@GO-immobilized rhamnosidase achieves 92.3% hydrolysis of hesperidin-Cu(II) within 4 h, with magnetic separation minimizing enzyme loss. Kinetic parameters further confirm efficacy: the immobilized enzyme’s Kₘ decreases by 30% (enhanced substrate affinity), while Vₘₐₓ increases 1.8-fold versus free enzymes [1].
Alternative supports include azide-functionalized Dacron, which covalently binds rhamnosidase via glutaraldehyde activation. This system maintains 70% productivity after 15 batches and operates effectively at elevated temperatures (60°C), reducing microbial contamination risks [2].
Table 2: Immobilized Enzyme Systems for HMG Production
Support Matrix | Immobilization Method | Operational Stability | Reusability (Cycles) | Productivity Increase |
---|---|---|---|---|
Fe₃O₄@GO | Genipin crosslinking | 80% retention at 55°C | 10 | 92.3% yield |
Azide-Dacron | Covalent binding | 70% retention at 60°C | 15 | 89% yield |
Silica nanoparticles | Adsorption | 50% retention at 50°C | 6 | 75% yield |
Microbial fermentation exploits whole-cell biocatalysts or gut microbiota simulants for de novo HMG synthesis. In vitro human gut models demonstrate that Bifidobacterium and Lactobacillus strains hydrolyze hesperidin directly to HMG, followed by further deglycosylation to hesperetin. Supplementing hesperidin (2 mg/mL) elevates HMG titers 4-fold within 24 h, concomitant with probiotic growth stimulation [7].
Engineered Saccharomyces cerevisiae expressing citrus-derived glycosyltransferases (e.g., Cm1,2XylT) converts hesperetin to HMG in aerobic bioreactors. Optimized conditions (30°C, pH 6.0, 10% dissolved O₂) yield ~1.2 g/L HMG, though downstream extraction remains challenging due to intracellular product localization [7].
Fermentation metabolomics reveal dual functionality:
Table 3: Microbial Fermentation Outcomes for HMG Synthesis
Biocatalyst | Substrate | Duration | HMG Titer | Co-metabolites |
---|---|---|---|---|
Bifidobacterium longum | Hesperidin | 24 h | 0.8 mg/mL | Acetate, propionate |
Engineered S. cerevisiae | Hesperetin | 48 h | 1.2 g/L | Ethanol, CO₂ |
Fecal microbiota consortium | Hesperidin | 12 h | 0.6 mg/mL | Butyrate, succinate |
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: